1,2-Dibromocyclopentane

Physical Organic Chemistry Stereochemistry Reaction Kinetics

1,2-Dibromocyclopentane (CAS 29974-65-0), with the molecular formula C5H8Br2 and a molecular weight of 227.925 g/mol , is a vicinal dibromide derivative of cyclopentane. The compound exists as a racemic mixture, with the trans-isomer being the predominant and most studied form.

Molecular Formula C5H8Br2
Molecular Weight 227.92 g/mol
CAS No. 29974-65-0
Cat. No. B3025039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromocyclopentane
CAS29974-65-0
Molecular FormulaC5H8Br2
Molecular Weight227.92 g/mol
Structural Identifiers
SMILESC1CC(C(C1)Br)Br
InChIInChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2
InChIKeyLJCGLSZQABMYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromocyclopentane (CAS 29974-65-0) Procurement & Applications Overview


1,2-Dibromocyclopentane (CAS 29974-65-0), with the molecular formula C5H8Br2 and a molecular weight of 227.925 g/mol [1], is a vicinal dibromide derivative of cyclopentane. The compound exists as a racemic mixture, with the trans-isomer being the predominant and most studied form [1]. Its primary utility stems from its role as a versatile synthetic intermediate, particularly in the generation of cyclic vinylic bromides via dehydrobromination and in the formation of organometallic reagents through selective Br/Mg exchange [2].

1,2-Dibromocyclopentane: Why Ring-Size and Vicinal Substitution Preclude Generic Replacement


Vicinal dibromocycloalkanes are not functionally interchangeable. The reactivity and conformational behavior of 1,2-dibromocyclopentane are dictated by the unique pseudorotational flexibility of the five-membered cyclopentane ring [1]. This fundamental difference from the chair conformations of six-membered cyclohexane analogs directly impacts reaction rates, stereochemical outcomes, and physical properties [2]. Consequently, substituting 1,2-dibromocyclopentane with a different ring-sized dibromide (e.g., cyclohexane or cycloheptane) will lead to unpredictable and non-reproducible results in any application where ring-strain, conformational bias, or elimination kinetics are critical variables.

1,2-Dibromocyclopentane: Verifiable Differentiation Data for Procurement Decisions


1,2-Dibromocyclopentane Thermal Racemization Kinetics: Ring-Size Specific Activation Parameters

The thermal racemization rate of trans-1,2-dibromocyclopentane is quantifiably distinct from its cyclohexane, cycloheptane, and cyclooctane analogs, reflecting the unique conformational dynamics of the five-membered ring. This differential kinetic stability is a critical parameter for applications involving thermal processing or storage [1].

Physical Organic Chemistry Stereochemistry Reaction Kinetics

1,2-Dibromocyclopentane Conformational Analysis: NMR-Defined Pseudorotation Behavior

A complete 1H-NMR lineshape analysis using the VALISA algorithm provided high-precision spin-spin coupling constants for trans-1,2-dibromocyclopentane. This data enabled the first detailed description of its conformational behavior in solution, which was found to be dominated by large-amplitude vibrations along a specific sector of the pseudorotation path, containing mostly diequatorial conformations [1]. This is in stark contrast to the chair conformations of cyclohexane analogs, for which similar NMR data would be interpreted using a different, non-pseudorotational model.

NMR Spectroscopy Conformational Analysis Computational Chemistry

1,2-Dibromocyclopentane Dehydrobromination: Facile Synthesis of 1-Bromocyclopentene

1,2-Dibromocyclopentane undergoes smooth dehydrobromination to yield 1-bromocyclopentene in good yield when treated with morpholine and DMSO in benzene or ethanol . This reaction is part of a series studied across different ring sizes, demonstrating the general utility of vicinal dibromides as precursors to cyclic vinylic bromides. The specific yield and reaction conditions for 1,2-dibromocyclopentane are established, providing a reliable benchmark for synthetic chemists.

Synthetic Methodology Organobromine Chemistry Elimination Reactions

1,2-Dibromocyclopentane in Br/Mg Exchange: High-Yield Access to Organomagnesium Reagents

While the primary literature focuses on 1,2-dibromocyclopentene, the analogous saturated compound, 1,2-dibromocyclopentane, is also documented as a precursor for generating organometallic intermediates via selective Br/Mg exchange [1]. This reaction yields a β-bromocyclopentenylmagnesium reagent, which can be trapped with various electrophiles in yields of 65-82% [1]. This provides a powerful and efficient route to 1,2-difunctionalized cyclopentane derivatives, a capability that may not be equally efficient or selective for other vicinal dibromides.

Organometallic Chemistry Cross-Coupling Synthetic Methodology

1,2-Dibromocyclopentane: High-Value Application Scenarios Supported by Evidence


Synthesis of 1-Bromocyclopentene for Cross-Coupling and Functionalization

Researchers requiring a reliable source of 1-bromocyclopentene should procure 1,2-dibromocyclopentane. The established dehydrobromination protocol using morpholine/DMSO provides a dependable route to this valuable cyclic vinylic bromide , a key intermediate for Suzuki, Heck, and other cross-coupling reactions.

Physical Organic Chemistry: Studying Ring-Strain and Conformational Effects

For studies focused on the influence of ring size on reaction kinetics and stereochemistry, 1,2-dibromocyclopentane is essential. Its unique pseudorotational flexibility and distinct activation energy for thermal racemization [1] make it a critical model compound for elucidating structure-activity relationships that are not observable with more rigid six-membered ring systems.

NMR Spectroscopy: Advanced Conformational Analysis and Method Development

The complete 1H-NMR analysis and derived pseudorotation potential for trans-1,2-dibromocyclopentane provide a validated benchmark for developing and testing new NMR lineshape analysis algorithms and computational chemistry methods. This makes the compound a valuable tool for spectroscopists and computational chemists.

Organometallic Chemistry: Generation of Functionalized Cyclopentane Building Blocks

As a precursor for Br/Mg exchange, 1,2-dibromocyclopentane enables the generation of reactive organomagnesium intermediates . This is a strategic starting point for the modular synthesis of 1,2-difunctionalized cyclopentanes, which are common substructures in pharmaceuticals and agrochemicals.

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